molecular formula C16H19FN2O B11849761 (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol

Cat. No.: B11849761
M. Wt: 274.33 g/mol
InChI Key: NSZXVOQAXHHDAX-UHFFFAOYSA-N
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Description

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is a chemical compound that features a quinoline ring substituted with a fluorine atom at the 6-position, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-fluoroquinoline, which is then subjected to a series of reactions to introduce the piperidine and methanol groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process must also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of quinoline carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.

    Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.

Uniqueness

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is unique due to the combination of the fluorinated quinoline ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19FN2O

Molecular Weight

274.33 g/mol

IUPAC Name

[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C16H19FN2O/c17-14-2-4-16-13(9-14)1-3-15(18-16)10-19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,10-11H2

InChI Key

NSZXVOQAXHHDAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2=NC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

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